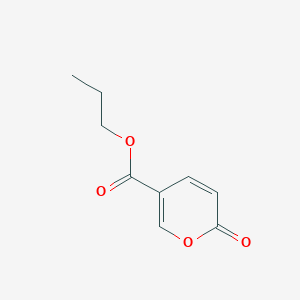

propyl 2-oxo-2H-pyran-5-carboxylate

Description

Significance of the 2-Oxo-2H-Pyranone Scaffold in Organic and Medicinal Chemistry

The 2-oxo-2H-pyranone ring system is a privileged scaffold in both synthetic and medicinal chemistry due to its widespread occurrence in natural products and its broad spectrum of biological activities. mdpi.comresearchgate.net These compounds serve as crucial intermediates for the synthesis of a vast array of more complex molecules and other heterocyclic systems. researchgate.netresearchgate.netresearchgate.net The inherent reactivity of the diene system within the pyrone ring makes it a valuable participant in cycloaddition reactions, particularly the Diels-Alder reaction, which allows for the construction of complex six-membered rings. uwl.ac.uk

From a medicinal chemistry perspective, the pyranone core is associated with a remarkable range of pharmacological effects. Natural and synthetic pyranones have demonstrated potential as therapeutic agents, attracting significant research interest. bohrium.com Their neuroprotective properties, in particular, have made them a focus in the search for treatments for conditions like Alzheimer's disease. nih.gov Furthermore, their utility extends to agriculture, where some derivatives have been developed as insecticides and herbicides. nih.gov

Table 1: Reported Biological Activities of 2-Oxo-2H-Pyranone Derivatives

| Biological Activity | Reference |

| HIV Protease Inhibiting | researchgate.netresearchgate.net |

| Antifungal | researchgate.netmdpi.comresearchgate.net |

| Anticonvulsant | researchgate.net |

| Cardiotonic | researchgate.netresearchgate.net |

| Antimicrobial / Antibiotic | researchgate.netmdpi.combohrium.com |

| Antitumor / Anticancer / Cytotoxic | researchgate.netmdpi.comresearchgate.netbohrium.com |

| Plant Growth Regulators | researchgate.net |

| Anti-inflammatory | researchgate.netbohrium.com |

| Anticoagulant | bohrium.com |

| Neurotoxic | mdpi.comresearchgate.net |

| Phytotoxic | mdpi.com |

| Neuroprotective | nih.gov |

Overview of General Synthetic Strategies for Pyranone Derivatives

The construction of the 2-oxo-2H-pyranone ring has been achieved through a multitude of synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed processes. bohrium.com The choice of strategy often depends on the desired substitution pattern on the pyranone core.

One of the most common and versatile routes is the oxa-6π-electrocyclization of corresponding dienones. mdpi.com Many syntheses are designed to generate these open-chain precursors, which then cyclize to form the stable heterocyclic ring. Other significant approaches involve the cyclization of 1,3,5-tricarbonyl compounds, which can be seen as a biomimetic strategy mimicking natural polyketide synthesis. mdpi.com

Modern organic synthesis has introduced a variety of catalytic methods. These include transition metal-catalyzed reactions, such as palladium-catalyzed couplings, gold-catalyzed rearrangements, and nickel-catalyzed [2+2+2] cycloadditions of diynes with carbon dioxide. mdpi.comorganic-chemistry.org Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed as an efficient means to construct these scaffolds from simple starting materials. acs.org

Table 2: Selected Synthetic Strategies for 2-Oxo-2H-Pyranone Derivatives

| Synthetic Strategy | Description | Reference(s) |

| Cyclization Reactions | ||

| Oxa-6π-electrocyclization | Cyclization of an open-chain (Z)-1-oxatriene (dienone) precursor. | mdpi.com |

| 1,3,5-Tricarbonyl Cyclization | Biomimetic cyclization of linear tricarbonyl compounds. | mdpi.com |

| Iodolactonization | Reaction of (Z)-2-en-4-ynoic acids with iodine to form 5-iodo-2-pyranones. | mdpi.com |

| Condensation Reactions | ||

| Knoevenagel Condensation | A classical approach involving the reaction of an active methylene (B1212753) compound with a carbonyl. | bohrium.com |

| Claisen Condensation | Base-catalyzed condensation between two ester or a ketone and an ester. | mdpi.com |

| Catalytic Methods | ||

| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed reactions to build precursors for cyclization. | organic-chemistry.org |

| Gold(I)-Catalyzed Rearrangement | Rearrangement of β-alkynylpropiolactones to form substituted α-pyrones. | organic-chemistry.org |

| Nickel(0)-Catalyzed [2+2+2] Cycloaddition | Cycloaddition of diynes and carbon dioxide. | mdpi.com |

| Ruthenium-Catalyzed Cascade | A three-component reaction of acrylic acids, ethyl glyoxylate, and a sulfonamide. | organic-chemistry.org |

| Other Methods | ||

| Domino Reactions | Multi-step sequences in a single pot, for example, from malononitrile (B47326) and enones. | acs.org |

| Silyl (B83357) Ketene (B1206846) Rearrangement | Thermal rearrangement of a trimer derived from a silyl ketene. | acs.org |

Historical Context and Evolution of Research on Pyranone Systems

Compounds featuring the 2-pyranone core have been known to chemists for more than a century. researchgate.net However, for much of that time, their chemistry remained relatively underexplored. A significant surge in research interest occurred after 1960, leading to a deeper understanding of their reactivity and potential applications. researchgate.net

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, has long utilized 2(H)-pyran-2-ones as versatile diene components. uwl.ac.uk The evolution of research in this area is marked by the continuous development of novel and more efficient synthetic methods. Early work relied on classical condensation and cyclization reactions. The late 20th and early 21st centuries have seen the application of powerful transition-metal catalysis, photocatalysis, and microwave-assisted synthesis to the construction of pyranone derivatives. bohrium.com This progression reflects broader trends in organic chemistry toward more selective, efficient, and atom-economical reactions. Research continues to evolve, with reviews documenting the state-of-the-art and focusing on the latest advancements, underscoring the sustained importance of this chemical class. bohrium.com

Scope and Objectives of Current Research on Propyl 2-Oxo-2H-Pyran-5-Carboxylate

A review of the scientific literature reveals that this compound (CAS Number: 220968-29-6) is not a widely studied compound. chemblink.com Specific research findings, detailed synthetic procedures, or biological activity studies for this exact molecule are scarce.

The majority of available research focuses on either the parent compound, 2-oxo-2H-pyran-5-carboxylic acid (also known as coumalic acid), or its methyl ester, methyl 2-oxo-2H-pyran-5-carboxylate (methyl coumalate). nist.govbldpharm.comsigmaaldrich.com Coumalic acid and its simpler esters are well-known compounds used as starting materials in various synthetic applications, including as dienes in Diels-Alder reactions. uwl.ac.uk

Therefore, the scope of current knowledge on this compound is primarily defined by its identity as a propyl ester derivative of the well-established coumalic acid. Its chemical properties can be inferred from the general reactivity of the 2-oxo-2H-pyranone scaffold and alkyl carboxylate esters.

The objectives of future research on this specific compound would logically involve:

Development of an optimized synthesis: While its synthesis can be presumed via standard esterification of coumalic acid with propanol, dedicated studies would aim to establish an efficient and high-yielding protocol.

Characterization: Thorough spectroscopic and physical characterization to provide a complete data set for this compound.

Exploration of reactivity: Investigating its utility as a building block in organic synthesis, particularly in cycloaddition reactions, and comparing its reactivity to the more common methyl or ethyl esters.

Biological screening: Given the wide range of biological activities associated with the 2-oxo-2H-pyranone scaffold, a primary objective would be to screen this compound against various biological targets (e.g., enzymes, cell lines) to determine if it possesses any useful pharmacological properties. The variation in the ester group from the more commonly studied methyl ester could influence factors like solubility, cell permeability, and metabolic stability, potentially leading to different biological outcomes.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

propyl 6-oxopyran-3-carboxylate |

InChI |

InChI=1S/C9H10O4/c1-2-5-12-9(11)7-3-4-8(10)13-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

DLBGDAKARSJMGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=COC(=O)C=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For propyl 2-oxo-2H-pyran-5-carboxylate, the spectra would confirm the presence of the 2-oxo-2H-pyran ring and the propyl ester group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyran ring and the propyl chain. The protons on the heterocyclic ring will appear in the downfield region due to the electron-withdrawing effects of the carbonyl group and the ring oxygen. The propyl group protons will exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the pyranone ring and the ester group will be the most deshielded, appearing at the lowest field. The sp² hybridized carbons of the pyran ring will also have characteristic downfield shifts, while the sp³ hybridized carbons of the propyl group will appear in the upfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~6.4 | C3: ~115 |

| H4 | ~7.8 | C4: ~140 |

| H6 | ~8.3 | C6: ~145 |

| -O-CH₂ -CH₂-CH₃ | ~4.2 (t) | -O-CH₂ -: ~67 |

| -O-CH₂-CH₂ -CH₃ | ~1.7 (sextet) | -O-CH₂-CH₂ -: ~22 |

| -O-CH₂-CH₂-CH₃ | ~1.0 (t) | -O-CH₂-CH₂-CH₃ : ~10 |

| C2 (C=O) | - | C2: ~160 |

| C5 (C-COO) | - | C5: ~130 |

| Ester C=O | - | Ester C=O: ~164 |

Note: 't' denotes a triplet and 'sextet' denotes a sextet splitting pattern.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for establishing the connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the propyl group's methylene (B1212753) protons (-O-CH₂-) and the ester carbonyl carbon would definitively confirm the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons, providing insights into the molecule's three-dimensional structure and preferred conformation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₁₀O₄, corresponding to a molecular weight of 182.17 g/mol . Electron ionization mass spectrometry (EI-MS) of the closely related methyl 2-oxo-2H-pyran-5-carboxylate shows a prominent molecular ion peak. nist.gov The fragmentation pattern of the propyl ester would be expected to show characteristic losses of the propyl group and other fragments from the pyran ring, which helps in confirming the structure.

Expected Fragmentation in the Mass Spectrum of this compound

| Fragment | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 182 | Molecular Ion |

| [M - C₃H₇]⁺ | 139 | Loss of propyl radical |

| [M - OC₃H₇]⁺ | 123 | Loss of propoxy radical |

| [C₅H₃O₂]⁺ | 95 | Pyran ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O stretch (α,β-unsaturated lactone) | ~1720-1740 |

| C=O stretch (α,β-unsaturated ester) | ~1715-1730 |

| C=C stretch (alkene in pyran ring) | ~1640 and ~1560 |

| C-O stretch (lactone and ester) | ~1200-1300 |

| C-H stretch (sp² C-H on the ring) | ~3000-3100 |

| C-H stretch (sp³ C-H of propyl group) | ~2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the 2-oxo-2H-pyran ring in this compound is expected to give rise to characteristic UV absorptions. Theoretical studies on similar pyran derivatives suggest that the absorption maxima would correspond to π → π* transitions within the conjugated system. materialsciencejournal.orgresearchgate.net The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity. materialsciencejournal.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in public databases, analysis of related pyranone structures shows that the pyranone ring is typically planar. nih.gov A crystal structure of the title compound would confirm the planarity of the ring system and provide details on how the molecules pack in the solid state, including any potential C-H···O interactions.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions of the Pyranone Ring

The 2-pyrone ring system is generally considered electron-deficient and thus is not highly reactive towards electrophilic aromatic substitution. The presence of the carbonyl group and the ester substituent withdraws electron density from the ring, deactivating it towards attack by electrophiles. Reactions that do occur often require harsh conditions, and the substitution patterns can be complex. While specific studies on propyl 2-oxo-2H-pyran-5-carboxylate are limited, the general behavior of related 2-pyrones suggests that electrophilic attack is unfavorable compared to other reaction pathways. For instance, other aromatic molecules like pyridine (B92270) also show regioselectivity in electrophilic substitution, with attack favoring positions that avoid placing a positive charge on the electronegative heteroatom. youtube.com

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient nature of the pyranone ring makes it susceptible to attack by various nucleophiles. mdpi.com The carbonyl carbon is a primary electrophilic site, and nucleophilic addition can lead to a cascade of reactions, often culminating in the opening of the heterocyclic ring. mdpi.commasterorganicchemistry.com

Nitrogen nucleophiles, such as primary and secondary amines, readily react with 2-pyrone systems. libretexts.orgwizeprep.com The reaction typically begins with a nucleophilic attack at the C2 carbonyl carbon, which can be followed by ring opening. wizeprep.comlibretexts.org For example, the reaction of aldehydes or ketones with primary amines under mildly acidic conditions leads to the formation of imines through a hemiaminal intermediate, with the elimination of water. wizeprep.comyoutube.com Secondary amines react similarly to form enamines. libretexts.orgwizeprep.com While the specific outcomes with this compound can vary based on the amine and reaction conditions, these interactions highlight a key pathway for modifying the pyranone core. nih.gov

The general mechanism for the reaction of a carbonyl-containing compound with a primary amine involves several key steps:

Nucleophilic attack of the amine on the carbonyl carbon. wizeprep.comyoutube.com

A series of proton transfers to form a carbinolamine (hemiaminal). wizeprep.comyoutube.com

Protonation of the hydroxyl group to form a good leaving group (water). wizeprep.com

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. wizeprep.com

| Nitrogen Nucleophile Type | Intermediate | Final Product Type |

| Primary Amine (RNH₂) | Hemiaminal | Imine |

| Secondary Amine (R₂NH) | Hemiaminal | Enamine |

| Hydroxylamine (NH₂OH) | - | Oxime |

| Hydrazine (B178648) (NH₂NH₂) | - | Hydrazone |

This table presents generalized outcomes for the reaction of nitrogen nucleophiles with carbonyl compounds, a class to which this compound belongs.

Carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and enolates, can also attack the pyranone ring. libretexts.org These reactions often proceed via 1,2-addition to the carbonyl group or conjugate addition to the enone system within the ring. masterorganicchemistry.comlibretexts.org The addition of a carbon nucleophile can lead to the formation of new carbon-carbon bonds and can serve as a key step in the synthesis of more complex molecules. For instance, the addition of cyanide ion to aldehydes and ketones yields cyanohydrins, a reaction that typically requires a basic catalyst to generate the nucleophilic cyanide from hydrogen cyanide. libretexts.org Similarly, Grignard and organolithium reagents add irreversibly to carbonyls. masterorganicchemistry.comlibretexts.org In the context of pyrones, these additions can be followed by ring-opening or rearrangement, depending on the stability of the intermediates.

| Carbon Nucleophile | General Product Type (Initial Adduct) | Key Features |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Irreversible addition to the carbonyl. masterorganicchemistry.com |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Irreversible and rapid addition. libretexts.org |

| Cyanide (CN⁻) | Cyanohydrin | Reversible addition, requires a basic catalyst. libretexts.org |

| Enolates | β-Hydroxy Ketone/Aldehyde (Aldol Adduct) | Forms a new C-C bond; a foundational reaction in organic synthesis. mdpi.com |

This table summarizes the general reactivity of various carbon nucleophiles with carbonyl functional groups.

Pericyclic Reactions: Diels-Alder Cycloadditions and Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The 2-pyrone ring is a versatile participant in pericyclic reactions, most notably Diels-Alder cycloadditions. It can function as either the diene or the dienophile component, depending on the substituents on the ring and the nature of the reaction partner. nih.gov

This compound, with its electron-withdrawing ester group, typically functions as an electron-poor diene. This makes it a suitable partner for electron-rich dienophiles in normal electron-demand Diels-Alder reactions. However, the reactivity can be nuanced. Studies on related 2-pyrones show they can also act as dienophiles in reactions with more electron-rich dienes. nih.gov Some 5-substituted 2(H)-pyran-2-ones have been described as "chameleon" dienes, able to react with both electron-rich and electron-deficient dienophiles. nih.gov

In an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed. The reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov this compound can participate as the diene in IEDDA reactions when paired with a sufficiently electron-rich dienophile, such as a vinyl ether or an enamine. wikipedia.orgsigmaaldrich.com These reactions are often highly efficient and have found use in fields like bioconjugation due to their rapid kinetics and biocompatibility. sigmaaldrich.comnih.gov The reaction often proceeds with the expulsion of CO₂, leading to the formation of a new aromatic ring.

The outcomes of Diels-Alder reactions involving pyrones are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the orientation of the diene and dienophile in the cycloaddition. For substituted pyrones like this compound, the substituents direct the incoming dienophile. In reactions with unsymmetrical dienophiles, the formation of one constitutional isomer over another is common. This selectivity can often be predicted by considering the frontier molecular orbital (FMO) interactions or the stabilization of potential zwitterionic intermediates. rsc.org For example, in formal [4+2] cycloadditions where a pyrone acts as a two-carbon unit, the presence of a carbonyl group at the 6-position has been shown to direct the regiochemistry of the annulation. nih.gov

Stereoselectivity concerns the three-dimensional arrangement of atoms in the product. Diels-Alder reactions are typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product. The "endo rule" often predicts the major product in kinetically controlled reactions, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state. youtube.com In the cycloaddition of a 5-(BocNH)-2(H)pyran-2-one with a dienophile, products with a 5-endo and 5-exo configuration were observed, with the endo product being major. nih.gov

| Reaction Type | Electronic Demand | Role of this compound | Typical Reaction Partner |

| Normal Diels-Alder | Diene (electron-poor) + Dienophile (electron-rich) | Diene | Alkyl vinyl ether, Enamine nih.govwikipedia.org |

| Inverse-Demand Diels-Alder (IEDDA) | Diene (electron-poor) + Dienophile (electron-rich) | Diene | Electron-rich alkenes wikipedia.orgnih.gov |

| Normal Diels-Alder | Diene (electron-rich) + Dienophile (electron-poor) | Dienophile | Electron-rich diene (e.g., substituted furans) nih.gov |

This table outlines the versatile roles of the pyranone system in different types of Diels-Alder cycloadditions.

Photochemical Transformations and Reaction Pathways

2H-pyran-2-ones, including esters like this compound, exhibit notable photochemical reactivity. researchgate.net Irradiation can induce a variety of transformations, often leading to the formation of bicyclic products or rearranged structures. The specific outcome of these photochemical reactions is highly dependent on the reaction conditions, such as the solvent and the presence of other reactants.

One common photochemical pathway for 2-pyrones is a [4+2] cycloaddition, or Diels-Alder reaction, where the pyrone acts as the diene component. researchgate.net These reactions can be stereoselective, with the stereochemistry of the products influenced by the reaction medium. researchgate.net For instance, the photochemical cycloaddition of 2-pyrone-5-carboxylates with maleimides has been shown to yield different stereoisomers depending on whether the reaction is carried out in the solid state or in solution. researchgate.net

Another significant photochemical transformation is the dimerization of pyrones. While thermal dimerization is rare, photochemical conditions can promote this reaction. uwl.ac.uk The specific products formed can vary, and the reaction pathways are often complex, involving intermediates that can undergo subsequent rearrangements.

The presence of the propyl ester group at the C-5 position can influence the regioselectivity and stereoselectivity of these photochemical reactions by modifying the electronic properties and steric hindrance of the pyranone ring.

Ring Contraction and Expansion Reactions

The 2H-pyran-2-one ring system can undergo both ring contraction and expansion reactions, typically promoted by specific reagents or reaction conditions, leading to the formation of different heterocyclic or carbocyclic structures. researchgate.netwikipedia.org

Ring Contraction:

Ring contraction of pyran-2-ones can be induced under various conditions. For example, the Wolff rearrangement of cyclic α-diazoketones derived from pyranones can lead to ring-contracted products. wikipedia.org This type of reaction involves the expulsion of nitrogen gas and the formation of a ketene (B1206846) intermediate, which can then be trapped by a nucleophile to yield a smaller ring system.

Another pathway for ring contraction involves rearrangements initiated by carbocation intermediates. etsu.edu These reactions, often of the Wagner-Meerwein type, can be triggered by the loss of a leaving group and subsequent migration of a bond within the ring to form a more stable, smaller ring structure. etsu.edu

Ring Expansion:

Ring expansion reactions of pyran-2-ones are less common but can occur under specific circumstances. These transformations often involve the incorporation of an external atom or group into the existing ring. wikipedia.org For instance, certain pinacol-type rearrangements can lead to ring expansion if the migrating group is part of the ring structure. masterorganicchemistry.com The driving force for such rearrangements is often the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com

The specific substitution pattern on the pyran-2-one ring, including the presence of the propyl carboxylate group, can significantly influence the feasibility and outcome of both ring contraction and expansion reactions.

Hydrogenation and Other Reduction/Oxidation Reactions

The 2-oxo-2H-pyran-5-carboxylate structure possesses sites amenable to both reduction and oxidation, allowing for the synthesis of a variety of saturated and modified heterocyclic compounds.

Hydrogenation and Reduction:

The double bonds within the 2H-pyran-2-one ring can be hydrogenated to yield partially or fully saturated lactones. Catalytic hydrogenation is a common method for this transformation. For example, the selective hydrogenation of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones over a palladium on carbon (Pd/C) catalyst has been reported. The conditions for hydrogenation, such as the choice of catalyst, solvent, and pressure, can influence the extent of reduction.

Besides catalytic hydrogenation, other reducing agents can be employed. The carbonyl group of the lactone can also be a target for reduction, although this typically requires stronger reducing agents and may lead to ring opening.

Oxidation:

Oxidation reactions of 2H-pyran-2-ones are also known. For instance, some fused pyran-2-one derivatives are sensitive to air oxidation, leading to aromatized products. clockss.org Specific oxidizing agents can be used to introduce new functional groups or to modify the existing ring structure. Asymmetric oxidative spirocyclization has been used to transform 2H-pyran-2-ones into highly functionalized spirocyclic ketals. mdpi.com

The reactivity of this compound in reduction and oxidation reactions will be influenced by the interplay between the pyranone ring and the ester group, which can affect the electron density and accessibility of the reactive sites.

Annulation Reactions and Construction of Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of fused heterocyclic systems through various annulation reactions. umich.edu The pyran-2-one ring can act as a precursor to a new ring fused onto its structure.

One of the most powerful methods for constructing fused rings is the Diels-Alder reaction, where the 2H-pyran-2-one acts as a diene. rsc.orgresearchgate.net These cycloaddition reactions can be performed with a variety of dienophiles, including alkynes and alkenes, to generate bicyclic adducts. rsc.orgresearchgate.netresearchgate.net These adducts can then undergo further transformations, such as decarboxylation, to yield aromatic or heteroaromatic systems. researchgate.net The regioselectivity and stereoselectivity of these reactions are often influenced by the substituents on both the pyranone and the dienophile. rsc.orgresearchgate.net For example, 3-acylamino-2H-pyran-2-ones have been shown to be efficient partners in Diels-Alder reactions with various dienophiles. researchgate.net

Besides Diels-Alder reactions, other annulation strategies have been developed. For instance, 2H-pyran-2-ones can react with nucleophiles in a conjugate addition fashion, followed by an intramolecular cyclization to form a new fused ring. nih.gov This has been demonstrated in the reaction of a pyrone with a benzylic anion, leading to a formal [4+2] cycloaddition product. nih.gov

Furthermore, multicomponent reactions involving 2H-pyran-2-one derivatives can lead to the one-pot synthesis of complex fused systems. nih.gov These reactions often proceed through a cascade of events, including nucleophilic attack, cyclization, and rearrangement, to build intricate molecular architectures. The presence of the propyl ester group in this compound can be strategically utilized in these annulation reactions to influence the reactivity and to be incorporated as a functional handle in the final fused product.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of 2-oxo-2H-pyran derivatives is a key determinant of their reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability.

Density Functional Theory (DFT) calculations, often at the B3LYP/6-311G(d,p) or B3LYP/6–311++G (d,p) level of theory, are commonly used to determine these electronic properties. nih.govresearchgate.netnih.gov For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated to understand the molecule's activity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In one study on a hexahydropyrimidine-5-carboxylate derivative, a minimal HOMO-LUMO energy gap of 4.6255 eV was interpreted as an indicator of high reactivity. nih.gov

The presence of substituents on the pyran ring significantly influences the electronic structure. For example, the introduction of an electron-donating group, such as a tert-butylcarbamate (B1260302) (BocNH-) at the 5-position of a 2(H)-pyran-2-one, has been shown to lower the HOMO-LUMO energy gap when reacting with an electron-deficient dienophile like methyl acrylate. nih.gov This reduction in the energy gap leads to a lower activation energy for cycloaddition reactions. nih.gov

Quantum chemical identifiers derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity, provide further insights into reactivity. materialsciencejournal.org

Table 1: Calculated Electronic Properties of 2-Oxo-2H-Pyran Derivatives

| Compound Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | DFT/B3LYP/6-311++G(d,p) | - | - | 4.6255 | nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

| 5-Oxo-dihydropyranopyran derivatives | DFT/B3LYP/6–311++G(d,p) | - | - | Varies with substitution | nih.gov |

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving 2-oxo-2H-pyran systems. A prominent example is the Diels-Alder cycloaddition, a powerful method for synthesizing complex cyclic molecules from 2(H)pyran-2-ones. uwl.ac.uk

Computational studies on tert-butyl(2-oxo-2H-pyran-5-yl)carbamate show that it acts as a "chameleon" diene, reacting efficiently with both electron-rich and electron-deficient dienophiles. nih.govuwl.ac.uk DFT calculations help explain why cycloadditions with electronically matched, electron-deficient dienophiles proceed faster than those with electronically mismatched, electron-rich ones. nih.govresearchgate.net The calculations can model the entire reaction coordinate, identifying key intermediates and transition states.

The analysis of transition states is a cornerstone of mechanistic studies. For the Diels-Alder reaction of 2(H)pyran-2-ones, the formation of an endo cycloadduct is often favored. nih.gov Computational analysis reveals that this preference is due to a stabilizing secondary orbital interaction in the transition state. nih.gov

The activation energy for these reactions can be calculated, providing a quantitative measure of reaction feasibility. It has been shown that substituting the pyran ring can lower the activation energy by reducing the HOMO-LUMO energy gap between the diene and the dienophile. nih.gov For instance, the presence of an electron-donating BocNH- group at the 5-position was found to lower the activation energy for the cycloaddition with methyl acrylate, resulting in a faster reaction compared to the reaction with butyl vinyl ether. nih.gov

Theoretical calculations can predict the likely products of a reaction by comparing the energies of different possible pathways and their corresponding transition states. In the cycloaddition of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate with dienophiles, calculations can predict the regioselectivity (e.g., the formation of a 5-substituted cycloadduct) and stereoselectivity (the ratio of endo to exo products). nih.govuwl.ac.ukresearchgate.net These theoretical predictions are then often confirmed by experimental results, such as the analysis of crude NMR and the isolation of products. nih.govuwl.ac.uk For example, the reaction between the aforementioned carbamate (B1207046) and butyl vinyl ether afforded 5-endo and 5-exo cycloadducts in an 8:2 ratio, a result that can be rationalized through computational modeling of the respective reaction pathways. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of pyran derivatives are critical to their function. Conformational analysis, often performed using potential energy surface (PES) scans with DFT methods, helps identify the most stable conformers of a molecule in different environments (gas phase or in a solvent). nih.gov

For more complex systems or to understand the dynamic behavior of these molecules, molecular dynamics (MD) simulations are employed. nih.govmdpi.com MD simulations can confirm the stability of ligand-protein complexes, as demonstrated in a study of 5-oxo-dihydropyranopyran derivatives as potential CDK2 inhibitors. nih.gov These simulations track the movements of atoms over time, providing insights into intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize a particular conformation or binding mode. nih.gov Studies on isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate have also utilized DFT to optimize molecular structures and understand the supramolecular architecture arising from various hydrogen-bonding interactions. nih.gov

Prediction of Reactivity and Selectivity Parameters (e.g., Electrophilicity and Nucleophilicity Indices, Charge Transfer)

Beyond HOMO-LUMO analysis, computational chemistry offers a suite of parameters to predict reactivity and selectivity. Global reactivity descriptors like electrophilicity and nucleophilicity indices are calculated from conceptual DFT to quantify a molecule's tendency to act as an electrophile or nucleophile.

Biological Activity and Mechanistic Investigations in Vitro and in Silico Focus

Overview of Reported Bioactivities in Pyranone Derivatives (Excluding Human Clinical Data)

The pyranone scaffold is a core structural unit found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. nih.gov Research has demonstrated that derivatives of 2H-pyran-2-one and related structures possess significant pharmacological potential. nih.gov

Pyranone derivatives have been reported to exhibit notable activity against various microbial pathogens. Pyranonaphthoquinones, a specific class of these compounds, have shown effectiveness against Gram-positive bacteria and fungi. nih.gov Studies on 2H-pyran-3(6H)-one derivatives have identified that substituents such as phenylthio and benzenesulfonyl are beneficial for activity against Gram-positive bacteria. nih.gov For instance, certain derivatives showed significant potency against Staphylococcus aureus and Streptococcus sp. nih.gov

Further research into 4H-pyran derivatives has confirmed their antibacterial and antifungal properties. nih.govresearchgate.net Some 2-amino-4H-pyran derivatives have been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, while others have shown promise against Mycobacterium bovis, the causative agent of tuberculosis in cattle. researchgate.netmdpi.com

| Derivative Class | Target Organism | Activity/Observation | Reference |

| Pyranonaphthoquinones | Gram-positive bacteria, Fungi | General antimicrobial activity | nih.gov |

| 2H-Pyran-3(6H)-ones | Staphylococcus aureus | MIC of 1.56 µg/mL (Compound 8a) | nih.gov |

| 2H-Pyran-3(6H)-ones | Streptococcus sp. | MIC of 0.75 µg/mL (Compound 9) | nih.gov |

| 4H-Pyran Derivatives | Mycobacterium bovis (BCG) | Good activity against test organism | researchgate.net |

| 2-Amino-Pyran Derivatives | S. aureus, E. coli | Evaluation of biological activity | mdpi.com |

The anticancer potential of pyranone derivatives is an area of increasing interest. nih.gov Numerous in vitro studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines. For example, a series of 5-oxo-dihydropyranopyran derivatives showed significant anti-proliferative effects against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov

Similarly, newly synthesized 4H-pyran and pyrano[2,3-c]pyrazole derivatives were evaluated for their antiproliferative activity against human colorectal cancer (HCT-116) cells, with some compounds showing potent inhibition. researcher.life Steroidal 2H-pyrans have also been synthesized and tested against human cervical cancer (HeLa) and leukemia (Jurkat) cell lines, exhibiting moderate to good activity while being less toxic to normal peripheral blood mononuclear cells (PBMC). nih.gov This highlights the potential for developing pyranone-based compounds with a favorable therapeutic index.

| Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| 5-Oxo-dihydropyranopyran (4j) | SW-480 (Colon) | 38.6 | nih.gov |

| 5-Oxo-dihydropyranopyran (4j) | MCF-7 (Breast) | 26.6 | nih.gov |

| 5-Oxo-dihydropyranopyran (4i) | MCF-7 (Breast) | 34.2 | nih.gov |

| 4H-Pyran Derivative (4g) | HCT-116 (Colorectal) | Potent Cytotoxicity | researcher.life |

| 4H-Pyran Derivative (4j) | HCT-116 (Colorectal) | Potent Cytotoxicity | researcher.life |

| Steroidal 2H-Pyrans (4-6) | HeLa (Cervical), Jurkat (Leukemia) | Moderate to good activity | nih.gov |

Several pyranone derivatives have demonstrated anti-inflammatory and antioxidant capabilities in preclinical studies. nih.gov A series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, which contain a pyranone-related scaffold, were screened for in vitro anti-inflammatory activity. researchgate.net Several of these compounds were effective inhibitors of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.net One compound in particular, 5i, was identified as a potent agent that significantly reduced both TNF-α and Interleukin-6 (IL-6). researchgate.net

In terms of antioxidant effects, the free radical scavenging potential of pyranone derivatives has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.govresearcher.life A dihydropyranopyran derivative (4j) showed the highest radical scavenging potential among the tested compounds, while certain steroidal 2H-pyrans also exhibited good antioxidant activity. nih.govnih.gov

| Derivative Class | Assay / Target | Activity / IC₅₀ / EC₅₀ | Reference |

| 2-Oxo-2H-chromenyl carboxylate (5k) | TNF-α Inhibition | 0.047 µM | researchgate.net |

| 2-Oxo-2H-chromenyl carboxylate (5i) | TNF-α Inhibition | 0.423 µM | researchgate.net |

| 5-Oxo-dihydropyranopyran (4j) | DPPH Scavenging | EC₅₀ of 580 µM | nih.gov |

| Steroidal 2H-Pyrans (4, 6) | DPPH Scavenging | Good antioxidant activity | nih.gov |

Molecular Targets and Mechanistic Pathways (In Vitro Investigations)

To understand the basis of their biological activities, researchers have investigated the molecular targets and mechanistic pathways of pyranone derivatives using in vitro and in silico methods. These studies have identified interactions with key enzymes and cellular receptors.

Topoisomerase II

Pyranonaphthoquinone derivatives are a well-studied class of Topoisomerase II inhibitors. nih.govnih.gov Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. researchgate.net Studies on derivatives such as eleutherin, α-lapachone, and β-lapachone have revealed diverse and unique mechanisms of Topoisomerase II inhibition. For example, α-lapachone was found to inhibit the initial non-covalent binding of the enzyme to DNA and induce the religation of DNA breaks. nih.gov Eleutherin and β-lapachone act later in the catalytic cycle by inducing religation and dissociation of the enzyme from DNA. nih.gov These distinct mechanisms present novel ways to target the enzyme for anticancer drug design. nih.gov Further studies have shown that subtle structural changes to the pyranonaphthoquinone scaffold can lead to significant alterations in the inhibition profile, with some synthetic analogues displaying greater potency than the natural products themselves. nih.gov

DNA Gyrase

DNA gyrase is a bacterial topoisomerase that is a validated target for antibiotics. nih.gov While many known gyrase inhibitors belong to other heterocyclic families like pyrrolamides and pyrazoles, research has also explored pyran-based structures. nih.govmdpi.com One study investigated a series of newly synthesized pyridine (B92270), pyrazole (B372694), and pyran derivatives for their potential as DNA gyrase inhibitors. mdpi.com The results indicated that certain pyran-containing compounds demonstrated inhibitory action against E. coli DNA gyrase, suggesting this enzyme is a potential target for pyran-based antibacterial agents. mdpi.com

Carbonic Anhydrase

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov While the most prominent CA inhibitors are sulfonamide-based compounds, the inhibitory potential of other heterocyclic scaffolds is an active area of research. nih.govmdpi.comresearchgate.netnih.gov Although many studies focus on pyrazole, thiazolidinedione, and quinazolinone derivatives as CA inhibitors, the exploration of simple 2-oxo-2H-pyran scaffolds for this activity is less documented in the available literature. nih.govnih.govmdpi.com

Cyclin-Dependent Kinase-2 (CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK2, in particular, has been identified as a valid anticancer target for pyran-containing compounds. nih.gov Molecular docking studies have been employed to assess the binding affinity of pyran derivatives within the ATP binding pocket of CDK2. nih.govresearcher.life These in silico analyses revealed that dihydropyrano[4,3-b]pyran derivatives could be well accommodated within the CDK2 binding site, with binding energies comparable to known CDK2 inhibitors. nih.gov This suggests that the anticancer activity of these pyran derivatives may be mediated, at least in part, through the inhibition of CDK2. nih.govresearcher.life

Apelin (APJ) Receptor

The apelin/APJ system is a G-protein coupled receptor (GPCR) pathway involved in various physiological processes, including cardiovascular homeostasis. nih.gov Through high-throughput screening, a pyranone derivative, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (also known as ML221), was discovered as the first reported small-molecule functional antagonist of the apelin (APJ) receptor. nih.gov This compound proved to be a potent and selective antagonist in cell-based assays, demonstrating over 37-fold selectivity for the APJ receptor compared to the closely related angiotensin II type 1 (AT1) receptor. nih.gov The discovery of this 4-oxo-4H-pyran derivative provides a valuable chemical tool for investigating the pharmacology of the apelin/APJ system.

Effects on Cellular Processes (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

Derivatives of the 2-oxo-2H-pyran-5-carboxylate core have demonstrated significant effects on fundamental cellular processes, particularly apoptosis induction and the inhibition of cell proliferation in cancer cell lines.

Apoptosis Induction:

A key mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, novel pyrano[3,2-c]quinoline-3-carboxylate derivatives have been synthesized and shown to possess apoptosis-inducing capabilities. nih.gov One notable derivative, ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, was found to be a potent inducer of apoptosis. nih.gov Similarly, certain 4H-pyran derivatives have been reported to trigger apoptosis in HCT-116 colon cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. semanticscholar.org The quinoline (B57606) framework, often fused with the pyran ring in these active compounds, is known to contribute to anticancer activity through various mechanisms, including the induction of apoptosis. nih.gov

Cell Proliferation Inhibition:

Inhibition of cancer cell growth is another hallmark of this class of compounds. A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives displayed significant anti-proliferative activity against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.govnih.gov The potency of these compounds was found to be influenced by the nature of the substituent on the C4-phenyl ring. nih.gov Specifically, derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions were identified as the most potent against both cell lines. nih.govnih.gov

The anti-proliferative activity of these compounds is often linked to their ability to interfere with the cell cycle. Cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression, have been identified as potential targets for pyran derivatives. nih.gov The inhibition of CDK2, in particular, has been proposed as a valid mechanism for the anti-cancer effects of these compounds. nih.gov

Table 1: Anti-proliferative Activity of Selected 2-Oxo-2H-pyran Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 2-amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | SW-480 | 34.6 | nih.govnih.gov |

| Ethyl 2-amino-4-(4-nitrophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | MCF-7 | 42.6 | nih.govnih.gov |

| Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | SW-480 | 35.9 | nih.govnih.gov |

| Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | MCF-7 | 34.2 | nih.govnih.gov |

| Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | SW-480 | 38.6 | nih.govnih.gov |

| Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | MCF-7 | 26.6 | nih.govnih.gov |

| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 (NSCLC) | ~35 | nih.gov |

Computational Approaches in Biological Activity Prediction (In Silico)

In silico methods play a crucial role in understanding the structure-activity relationships and predicting the biological targets of 2-oxo-2H-pyran-5-carboxylate derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in this regard.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to identify potential biological targets for pyran derivatives and to elucidate their binding modes at the molecular level.

For instance, molecular docking studies on ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives revealed that these compounds could be well-accommodated within the binding site of cyclin-dependent kinase-2 (CDK2). nih.gov The binding energies of these derivatives were comparable to that of a known CDK2 inhibitor, suggesting their potential to inhibit this enzyme and thus halt cell cycle progression. nih.gov

In another study, pyrano[3,2-c]quinoline derivatives were investigated for their inhibitory activity against topoisomerase II, a critical enzyme in DNA replication and a well-known target for anticancer drugs. nih.gov Docking simulations suggested that these compounds fit well into the molecular target, providing a rationale for their observed biological activity. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives have been docked against penicillin-binding protein to explore their potential antibacterial action. researchgate.net

Table 2: Molecular Docking Results for Selected Pyran Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives | Cyclin-dependent kinase-2 (CDK2) | Compounds well-accommodated in the binding site with comparable binding energies to known inhibitors. | nih.gov |

| Pyrano[3,2-c]quinoline-3-carboxylate derivatives | Topoisomerase II | Good fit into the molecular target, suggesting inhibitory potential. | nih.gov |

| Pyrano[2,3-c]pyrazole derivatives | Penicillin-binding protein | Potential binding affinity, suggesting a mode of antibacterial action. | researchgate.net |

| Pyrano[2,3-c] pyrazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Good binding energy scores and hydrogen bond interactions within the active site. | nanobioletters.com |

QSAR (Quantitative Structure-Activity Relationship) Studies (If applicable to the compound class)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR studies on propyl 2-oxo-2H-pyran-5-carboxylate were identified, research on structurally related compounds highlights the utility of this approach.

A QSAR study was conducted on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which share a similar heterocyclic core, to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govresearchgate.net This study successfully developed a reliable model that could explain the origin of the activity and guide the design of new, more potent inhibitors. nih.gov The application of such QSAR models to the 2-oxo-2H-pyran-5-carboxylate class could be a valuable strategy for optimizing their biological activity and developing novel therapeutic agents. The pyran ring is a recognized structural unit in many compounds with diverse biological activities, and QSAR studies can help in understanding the contribution of different structural features to these activities. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Propyl 2-Oxo-2H-Pyran-5-Carboxylate as a Building Block in Complex Molecule Synthesis

The 2H-pyran-2-one framework is a cornerstone in synthetic organic chemistry, providing a versatile platform for the construction of intricate molecular structures. researchgate.net The presence of the propyl carboxylate group in this compound further enhances its utility, influencing the reactivity of the pyran ring and enabling a wide array of chemical transformations.

Synthesis of Natural Products and their Analogs

The 2H-pyran motif is a common structural feature in a multitude of natural products. nih.gov Consequently, derivatives of 2-oxo-2H-pyran-5-carboxylic acid are valuable precursors in the total synthesis of these biologically active compounds and their analogs. researchgate.netnih.gov Synthetic strategies often leverage the pyran ring as a latent diene in Diels-Alder reactions or as a scaffold for ring-opening and subsequent functionalization.

Chiral acetylenes and dienes derived from simple starting materials have proven to be versatile intermediates in the synthesis of a range of benzoisochromanone and pyranonaphthoquinone natural products. nih.gov For instance, the synthesis of (S)-dermolactone, a pigment from the toadstool Dermocybe kula, was achieved using a chiral diene that reacted with a suitable quinone to form the core structure. nih.gov This approach underscores the importance of pyran-derived intermediates in accessing enantiomerically pure natural products.

Construction of Diverse Heterocyclic and Carbocyclic Systems

The reactivity of the 2-oxo-2H-pyran-5-carboxylate core makes it an excellent starting material for the synthesis of a wide variety of heterocyclic and carbocyclic systems. nih.govorganic-chemistry.org The pyran-2-one ring can undergo a range of transformations, including cycloaddition reactions, ring-opening, and rearrangements, to afford diverse molecular architectures.

One of the most powerful applications of 2H-pyran-2-ones is their use as dienes in Diels-Alder cycloadditions. nih.gov These reactions provide a direct route to bridged bicyclic lactones, which can be further transformed into highly substituted six-membered rings. nih.govuwl.ac.uk The substitution pattern on the pyran ring plays a critical role in these cycloadditions, with electron-donating or electron-withdrawing groups influencing the reactivity and selectivity of the reaction. nih.gov

Furthermore, 2H-pyran-2-ones can serve as precursors for other heterocyclic systems. For example, they can be converted to pyridazine (B1198779) derivatives through novel reactions. researchgate.net The presence of an amino group on the pyran ring opens up additional possibilities for their use as building blocks in heterocyclic chemistry. researchgate.net The synthesis of stable 2H-pyrans can be achieved through a one-pot sequence involving a catalyzed propargyl-Claisen rearrangement followed by an oxa-6π electrocyclization. organic-chemistry.org This method has demonstrated versatility in producing highly substituted and stable 2H-pyrans. organic-chemistry.org

Potential Applications beyond Medicinal Chemistry (Excluding Clinical)

The utility of this compound and its derivatives extends beyond the synthesis of medicinally relevant compounds. Its unique chemical properties make it a candidate for applications in agrochemicals and materials science.

In Agrochemicals and Crop Protection

Derivatives of 2-oxo-2H-pyran-5-carbonitrile, a related compound, have shown potential as agrochemicals due to their biological activity. smolecule.com While specific research on the propyl ester in this context is less documented, the general biological activity of the pyran-2-one scaffold suggests potential for the development of new pesticides or plant growth regulators. The exploration of pyran derivatives in this area is an active field of research.

In Materials Science (e.g., Fluorescent Organic Materials, Chemosensors, OLEDs, Polymers)

The conjugated π-system of the 2-oxo-2H-pyran ring imparts interesting photophysical properties to its derivatives, making them attractive for applications in materials science. The fluorescence properties of these compounds can be tuned by modifying the substituents on the pyran ring.

The 2H-pyran structure is a key component in various functional materials. nih.gov For instance, the synthesis of pyran-annulated heterocyclic systems has been explored for their potential applications. lvb.lt The development of efficient synthetic methods for these systems, such as using green and bio-based catalysts, is an important area of research. lvb.lt The inherent reactivity of the pyran-2-one core also allows for its incorporation into larger polymeric structures, potentially leading to materials with novel optical or electronic properties.

Role of this compound in Novel Synthetic Tool Development

The unique reactivity of this compound makes it a valuable tool for the development of new synthetic methodologies. Its ability to participate in a variety of chemical transformations allows chemists to devise novel strategies for the construction of complex molecules.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign methods for the synthesis of propyl 2-oxo-2H-pyran-5-carboxylate is a paramount objective for future research. While classical approaches exist, there is a considerable opportunity to develop novel strategies that align with the principles of green chemistry. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials.

Future work should focus on:

Catalyst Development: Investigating novel metal-based or organocatalytic systems to improve reaction yields and selectivities.

Alternative Reaction Media: Exploring the use of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions. chemrevlett.com

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the pyranone core in a single, efficient step.

Exploration of Novel Reactivity Patterns and Domino Reactions

The 2-pyrone scaffold is known for its diverse reactivity, participating in a range of transformations including cycloaddition reactions. researchgate.net A key area for future investigation lies in uncovering novel reactivity patterns of this compound. This involves subjecting the compound to a variety of reaction conditions and reagents to identify new synthetic pathways.

Domino reactions, where a single event triggers a cascade of subsequent transformations, represent a particularly exciting avenue. Research in this area could lead to the rapid assembly of complex molecular architectures from simple starting materials. A deeper understanding of the electronic nature of the substituents on the pyran ring will be crucial in predicting and controlling these reaction pathways. researchgate.net

Advanced Mechanistic Investigations via Combined Experimental and Computational Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Future research should employ a synergistic approach that combines experimental techniques with computational modeling to elucidate the intricate details of reactions involving this compound.

Key areas of focus include:

Transition State Analysis: Utilizing computational methods like Density Functional Theory (DFT) to model transition states and intermediates, providing insights into reaction barriers and pathways. rsc.orgrsc.org

Kinetic Studies: Performing detailed kinetic experiments to determine reaction orders, rate constants, and activation parameters, which can then be correlated with computational models. rsc.org

Spectroscopic Analysis: Employing advanced spectroscopic techniques to identify and characterize transient intermediates, providing direct evidence for proposed mechanisms.

Such combined studies will not only deepen our fundamental understanding of the compound's reactivity but also enable the rational design of more efficient and selective transformations. chemrevlett.comrsc.org

Discovery of New Biological Targets and Deeper Mechanistic Understanding of Bioactivities (In Vitro)

The 2-pyrone motif is a common feature in many biologically active natural products. mdpi.com While the specific bioactivities of this compound are not yet extensively documented, its structural similarity to other bioactive compounds suggests significant potential. Future in vitro studies are essential to uncover its biological profile.

Priorities for this research area include:

High-Throughput Screening: Screening the compound against a wide range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to understand how structural modifications impact biological activity. nih.gov

These investigations could pave the way for the development of new therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Design and Synthesis of Derivatives with Tailored Biological or Material Applications

Building upon the insights gained from SAR studies, future research should focus on the rational design and synthesis of derivatives of this compound with enhanced and specific properties. This involves strategically modifying the core structure to optimize its interaction with biological targets or to impart desired material characteristics.

For example, the introduction of specific functional groups could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties for therapeutic applications. researchgate.net Similarly, modifications to the pyranone core could be used to tune the photophysical or electronic properties of the molecule for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors.

Integration with AI and Machine Learning for Predictive Synthesis and Activity Profiling

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of new molecules. ijsetpub.comnih.govnih.gov These powerful computational tools can be applied to this compound and its derivatives in several ways:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes to novel derivatives. researchgate.net

Activity Profiling: ML models can be developed to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and testing. iscientific.org

De Novo Design: Generative models can be used to design entirely new molecules with desired properties, expanding the chemical space around the this compound scaffold.

By embracing these in silico approaches, researchers can significantly streamline the research and development process, leading to the faster discovery of new compounds with valuable applications. ijsetpub.comnih.gov

Q & A

Q. What are the most efficient synthetic routes for propyl 2-oxo-2H-pyran-5-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 2-oxo-2H-pyran-5-carboxylic acid with propanol under acidic catalysis. Key optimization parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used for esterification .

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Solvent choice : Toluene or dichloromethane (DCM) are preferred for their ability to azeotrope water, driving the reaction to completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- NMR spectroscopy : - and -NMR are essential for confirming the ester linkage and pyranone ring structure. Key signals include the carbonyl (δ ~165–170 ppm) and propyl ester protons (δ 0.9–1.7 ppm) .

- X-ray crystallography : Programs like SHELXL (via SHELX suite) enable high-resolution refinement of crystal structures, particularly for resolving disorder in the pyranone ring or ester group .

- FT-IR : Strong absorption bands for C=O (pyranone: ~1700 cm, ester: ~1730 cm) validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, protocols for analogous esters (e.g., ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substitution pattern on the pyranone ring influence the compound's biological activity, and what structure-activity relationships (SAR) have been identified?

The pyranone ring’s electron-deficient nature and ester group’s lipophilicity enhance interactions with biological targets. Key SAR insights:

- Electron-withdrawing groups (e.g., Cl, NO) at the 3-position increase antibacterial activity by improving membrane permeability .

- Methoxy or hydroxy groups at the 4-position modulate solubility and binding affinity to enzymes like cyclooxygenase (COX) .

- Ester chain length : Propyl esters balance bioavailability and metabolic stability compared to methyl or butyl analogs .

Q. What challenges arise in crystallographic refinement of derivatives with bulky substituents, and how can they be addressed?

Bulky groups (e.g., benzyl, substituted phenyl) introduce disorder, complicating electron density maps. Solutions include:

- Phase annealing : SHELX’s simulated annealing approach improves model convergence for disordered regions .

- Twinned data refinement : SHELXL’s TWIN command resolves issues in non-merohedral twinning common in low-symmetry crystals .

- High-resolution data : Synchrotron sources (λ < 1 Å) enhance precision for resolving overlapping atoms .

Q. How can researchers resolve contradictions in toxicity data for structurally related pyranone esters?

Discrepancies in acute toxicity (e.g., LD) often stem from variations in purity, solvent carriers, or test organisms. Methodological strategies:

- Standardized assays : Use OECD guidelines for acute oral toxicity (Test No. 423) to ensure reproducibility .

- QSAR modeling : Predict toxicity endpoints (e.g., AEGL-3) using computational tools like EPI Suite, validated against existing chloroformate data .

- Dose-response studies : Establish NOAEL/LOAEL thresholds via repeated-dose rodent studies .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- DFT calculations : Gaussian or ORCA software can model transition states and activation energies for reactions with amines or thiols. Key descriptors include Fukui indices for electrophilicity at the carbonyl carbon .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction rates .

- Docking studies : AutoDock Vina predicts binding modes with enzymatic targets (e.g., proteases) to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.